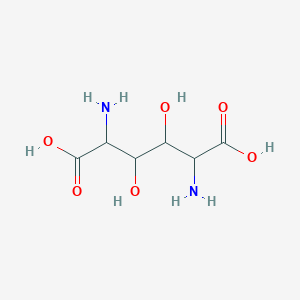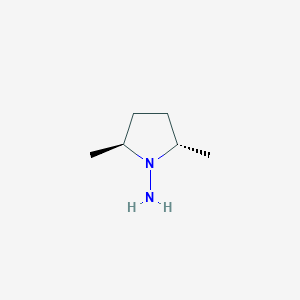
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with a pyrrolidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of two methyl groups and an amine group in a specific stereochemical configuration makes it a valuable building block for synthesizing complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic asymmetric hydrogenation of pyrrolidine derivatives. This process often employs chiral catalysts to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of catalysts and reaction conditions is crucial to ensure the stereochemical integrity of the product.
化学反応の分析
Types of Reactions
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Regeneration of the amine from imines.
Substitution: Formation of N-substituted pyrrolidines.
科学的研究の応用
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as a chiral ligand, modulating the activity of enzymes or receptors through stereospecific interactions.
類似化合物との比較
Similar Compounds
(2S,5S)-2,5-Dimethylpyrrolidine: Lacks the amine group but has a similar stereochemical configuration.
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine: The enantiomer of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine.
(2S,5S)-2,5-Dimethylpyrrolidin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The unique stereochemistry of this compound makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral ligand or building block distinguishes it from other similar compounds, providing specific advantages in the synthesis of enantiomerically pure products.
特性
CAS番号 |
62617-71-4 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
(2S,5S)-2,5-dimethylpyrrolidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
JAOYAXFZIAGXFI-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1CC[C@@H](N1N)C |
正規SMILES |
CC1CCC(N1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
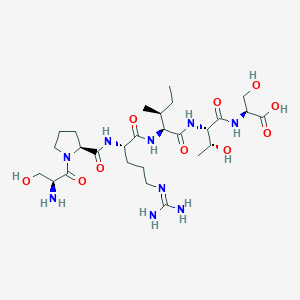
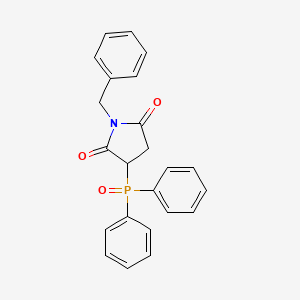
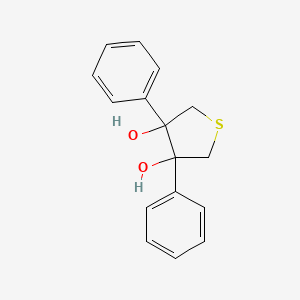


![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
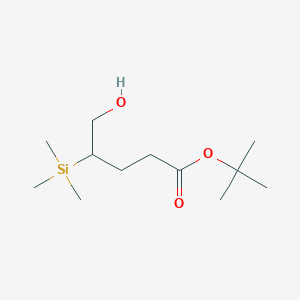
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
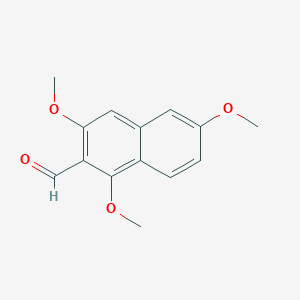
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)

![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
